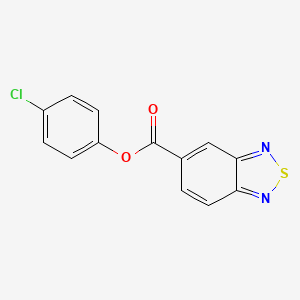
(4-chlorophenyl) 2,1,3-benzothiadiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-chlorophenyl) 2,1,3-benzothiadiazole-5-carboxylate is a compound that belongs to the class of benzothiadiazoles. Benzothiadiazoles are bicyclic molecules composed of a benzene ring fused to a thiadiazole ring. These compounds are known for their strong electron-withdrawing properties and are widely used in various scientific and industrial applications .
Preparation Methods
The synthesis of (4-chlorophenyl) 2,1,3-benzothiadiazole-5-carboxylate typically involves the reaction of 2,1,3-benzothiadiazole derivatives with 4-chlorophenyl reagents. Common synthetic routes include:
Chemical Reactions Analysis
(4-chlorophenyl) 2,1,3-benzothiadiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Substitution: The compound can undergo substitution reactions, such as halogenation, to form derivatives like 4,7-dibromo-2,1,3-benzothiadiazole.
Common reagents used in these reactions include thionyl chloride, palladium catalysts, and boronic acids. Major products formed from these reactions include various substituted benzothiadiazole derivatives .
Scientific Research Applications
(4-chlorophenyl) 2,1,3-benzothiadiazole-5-carboxylate has several scientific research applications, including:
Organic Light-Emitting Diodes (OLEDs): The compound is used in the development of photoluminescent materials for OLEDs due to its strong electron-withdrawing properties.
Organic Solar Cells: It is used as an acceptor unit in the construction of organic solar cells, improving the electronic properties of the resulting materials.
Organic Field-Effect Transistors (OFETs): The compound is used in the development of OFETs for its semiconductor properties.
Bioprobes for Bioimaging: The compound is used as a bioprobe for bioimaging analyses due to its luminescent properties.
Mechanism of Action
The mechanism of action of (4-chlorophenyl) 2,1,3-benzothiadiazole-5-carboxylate involves its strong electron-withdrawing properties, which allow it to interact with various molecular targets and pathways. The compound can modulate the electronic properties of materials, making it useful in the development of semiconductors and photoluminescent materials .
Comparison with Similar Compounds
(4-chlorophenyl) 2,1,3-benzothiadiazole-5-carboxylate is unique due to its specific substitution pattern and strong electron-withdrawing properties. Similar compounds include:
2,1,3-Benzothiadiazole: A parent compound with similar electronic properties.
4,7-Dibromo-2,1,3-benzothiadiazole: A derivative used as a building block in the synthesis of larger molecules.
2,1,3-Benzoselenadiazole: A related compound with selenium instead of sulfur, used in similar applications.
These compounds share similar electronic properties but differ in their specific applications and reactivity.
Properties
IUPAC Name |
(4-chlorophenyl) 2,1,3-benzothiadiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClN2O2S/c14-9-2-4-10(5-3-9)18-13(17)8-1-6-11-12(7-8)16-19-15-11/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCKDYPGHJDWSJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(=O)C2=CC3=NSN=C3C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(2,5-dioxo-1-imidazolidinyl)-N-[2-(1H-imidazol-1-yl)-1-phenylethyl]acetamide](/img/structure/B5676304.png)
![2-methyl-N-[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl]-1-benzofuran-5-carboxamide dihydrochloride](/img/structure/B5676312.png)
![N-(2-fluorophenyl)-6-oxo-7-(tetrahydro-2H-pyran-4-yl)-2,7-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B5676320.png)
![8-(5-chloro-2-methoxybenzoyl)-2-cyclopropyl-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5676329.png)
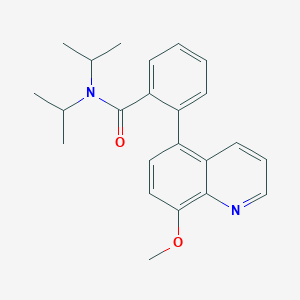
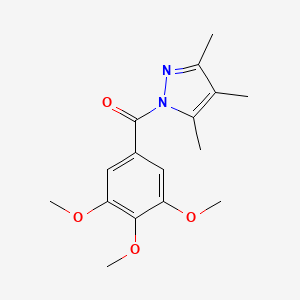
![1-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]-3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5676347.png)
![2-methyl-6-[(3-methyl-3-phenylpiperidin-1-yl)carbonyl]pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5676355.png)
![1-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)methyl]-3-(2-methoxyethyl)-3-piperidinecarboxylic acid](/img/structure/B5676358.png)
![1,1',3',5'-tetramethyl-5-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-1H,1'H-3,4'-bipyrazole](/img/structure/B5676360.png)
![N-[3-(4-methoxyphenyl)propyl]-5-methyl-1,3,4-oxadiazol-2-amine](/img/structure/B5676369.png)
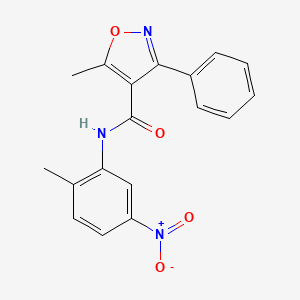
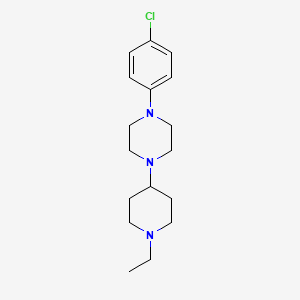
![2-{[(4-METHYLPHENYL)METHYL]SULFANYL}-1-(4-PHENYLPIPERAZIN-1-YL)ETHAN-1-ONE](/img/structure/B5676390.png)
